molecular formula C9H13NO2 B1630969 2-(4-Methoxyphenoxy)ethylamine CAS No. 50800-92-5

2-(4-Methoxyphenoxy)ethylamine

Cat. No.: B1630969
CAS No.: 50800-92-5
M. Wt: 167.2 g/mol
InChI Key: YXRCDWIZAGWUBL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)ethylamine is an organic compound with the molecular formula C9H13NO2. It is a derivative of phenethylamine, where the phenyl ring is substituted with a methoxy group at the para position and an ethylamine chain at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenoxy)ethylamine typically involves the following steps:

    Starting Material: Guaiacol (2-methoxyphenol) is used as the starting material.

    Etherification: Guaiacol is reacted with 1,2-dibromoethane to form 2-(4-methoxyphenoxy)ethyl bromide.

    Amination: The 2-(4-methoxyphenoxy)ethyl bromide is then reacted with ammonia or an amine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2-(4-methoxyphenoxy)acetaldehyde or 2-(4-methoxyphenoxy)acetic acid.

    Reduction: Formation of 2-(4-methoxyphenoxy)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenoxy)ethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as its role in neurotransmitter modulation.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)ethylamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as an agonist or antagonist at specific receptor sites, influencing biological pathways. The compound’s methoxy group and ethylamine chain play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

    4-Methoxyphenethylamine: Similar structure but lacks the ethylamine chain.

    2-(2-Methoxyphenoxy)ethylamine: Similar structure but with the methoxy group at the ortho position.

    Phenethylamine: The parent compound without any substitutions.

Uniqueness: 2-(4-Methoxyphenoxy)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRCDWIZAGWUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50800-92-5
Record name 1-(2-aminoethoxy)-4-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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